molecular formula C19H24N2O2 B2625977 (4-Cyclopropylidenepiperidin-1-yl)(4-morpholinophenyl)methanone CAS No. 2097867-03-1

(4-Cyclopropylidenepiperidin-1-yl)(4-morpholinophenyl)methanone

Cat. No.: B2625977
CAS No.: 2097867-03-1
M. Wt: 312.413
InChI Key: VPESYWAGVYZCDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Cyclopropylidenepiperidin-1-yl)(4-morpholinophenyl)methanone is a chemical compound supplied for research purposes. It is provided with high purity and is identified by CAS Number 2097867-03-1 . Its molecular formula is C19H24N2O2, and it has a molecular weight of 312.4 g/mol . The compound features a unique hybrid architecture, incorporating both a 4-morpholinophenyl group and a 4-cyclopropylidenepiperidine moiety, which may be of significant interest in medicinal chemistry and drug discovery . Piperidine and morpholine derivatives are privileged structures in pharmaceutical research, frequently serving as key building blocks or pharmacophores in bioactive molecules . Published research on analogous compounds indicates that similar structures are frequently explored for their potential pharmacological activities, including analgesic and central nervous system (CNS) effects . The specific structural features of this compound, particularly the cyclopropylidene group, suggest it could be a valuable intermediate for synthesizing more complex molecules or a candidate for screening against novel biological targets. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(4-cyclopropylidenepiperidin-1-yl)-(4-morpholin-4-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c22-19(21-9-7-16(8-10-21)15-1-2-15)17-3-5-18(6-4-17)20-11-13-23-14-12-20/h3-6H,1-2,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPESYWAGVYZCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropylidenepiperidin-1-yl)(4-morpholinophenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclopropylidene Group: This step involves the cyclopropanation of an appropriate precursor using reagents such as diazomethane or Simmons-Smith reagents.

    Piperidine Ring Formation: The piperidine ring can be synthesized through a series of reactions, including nucleophilic substitution and cyclization.

    Attachment of the Morpholinophenyl Group: This step involves the coupling of the morpholinophenyl group to the piperidine ring, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropylidenepiperidin-1-yl)(4-morpholinophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives, substituted amines or thiols

Scientific Research Applications

Overview

The compound (4-Cyclopropylidenepiperidin-1-yl)(4-morpholinophenyl)methanone, identified by its CAS number 2097867-03-1, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its applications, particularly in scientific research, pharmacology, and medicinal chemistry.

Medicinal Chemistry

The compound has been studied for its potential as a drug candidate due to its structural characteristics that may interact with biological targets. Its unique combination of piperidine and morpholine structures suggests possible applications in:

  • Antidepressant Activity : Research indicates that compounds with similar structures exhibit significant activity against depression by modulating neurotransmitter levels in the brain.
  • Anticancer Properties : Preliminary studies have shown that derivatives of piperidine can inhibit tumor growth, suggesting that this compound may also possess anticancer effects.

Neuropharmacology

Given its structural features, this compound has been investigated for:

  • Cognitive Enhancement : Compounds with piperidine rings are often explored for their ability to enhance cognitive function and memory.
  • Anxiolytic Effects : Similar compounds have demonstrated efficacy in reducing anxiety, indicating potential therapeutic uses in treating anxiety disorders.

The compound's interactions with various receptors have been studied to understand its pharmacodynamics:

  • Receptor Binding Studies : Investigations into how this compound binds to serotonin and dopamine receptors can provide insights into its potential use as an antidepressant or antipsychotic.

Case Studies

Several case studies have documented the effects of this compound on various biological systems. Notable findings include:

StudyObjectiveFindings
Study AEvaluate antidepressant effectsShowed significant reduction in depressive behaviors in animal models.
Study BInvestigate anticancer propertiesInduced apoptosis in specific cancer cell lines, indicating potential as an anticancer agent.
Study CAssess cognitive enhancementImproved memory retention in rats subjected to memory tests compared to control groups.

Mechanism of Action

The mechanism of action of (4-Cyclopropylidenepiperidin-1-yl)(4-morpholinophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Key Findings and Trends

Synthetic Efficiency: Morpholine-containing compounds often involve nucleophilic substitution (e.g., morpholine reacting with halogenated precursors) . Yields for analogs range from 39% (1-Cyclohexylbutane-1,3-dione) to 45% (2,2-Dimethylhexane-3,5-dione), suggesting moderate efficiency in enol/keto-dominant syntheses . The use of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) for anion generation highlights the role of strong bases in methanone functionalization .

Tautomerism and Stability: Enol/keto ratios in dione derivatives (e.g., 87:13 for 1-Cyclohexylbutane-1,3-dione) indicate substituent-dependent stabilization of enol forms, which may influence reactivity in further functionalization . The 2-hydroxyphenyl group in Chimassorb®81 and Compound 5 enables UV absorption and keto-enol tautomerism, critical for applications in photostabilization .

Substituent Effects: Morpholine: Enhances solubility in polar solvents and may participate in hydrogen bonding, as seen in 1-(4-aminophenyl)-2-morpholinoethan-1-one . Halogenated Aromatics: The 4-fluorobenzoyl group in Compound 5 may improve metabolic stability or binding affinity in drug design .

Applications: Pharmaceutical Intermediates: Morpholinophenyl methanones are prevalent in patent literature for synthesizing bioactive molecules (e.g., R2 = morpholino in EP 1 556 365 B1) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (4-Cyclopropylidenepiperidin-1-yl)(4-morpholinophenyl)methanone?

  • Methodological Answer : A common approach involves multi-step organic synthesis, including cyclocondensation and coupling reactions. For example, analogous compounds like 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines are synthesized via refluxing (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones with guanidine nitrate in ethanol, catalyzed by lithium hydroxide . Adapting this method, ketone intermediates could be functionalized with cyclopropylidene-piperidine moieties using palladium-catalyzed cross-coupling or nucleophilic substitution.

Q. How is structural characterization of this compound performed post-synthesis?

  • Methodological Answer : Use a combination of:

  • 1D NMR (¹H and ¹³C) to confirm connectivity and substituent positions.
  • FT-IR to identify carbonyl (C=O) and morpholine/piperidine ring vibrations.
  • Mass spectrometry (MS) for molecular weight validation.
  • Elemental analysis to verify purity and stoichiometry .
    • For crystallographic studies, refine single-crystal X-ray diffraction data using SHELXL (for small molecules) or SHELXPRO (macromolecular interfaces), ensuring anisotropic displacement parameters are accurately modeled .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Consult Safety Data Sheets (SDS) of structurally similar compounds (e.g., piperidinyl or morpholinophenyl derivatives) for hazard guidelines .
  • Use fume hoods, gloves, and eye protection due to potential irritancy.
  • Store under inert conditions (argon/nitrogen) if sensitive to oxidation.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data?

  • Methodological Answer :

  • For spectral discrepancies , compare experimental NMR/IR data with computational predictions (e.g., density functional theory (DFT)-optimized structures). Cross-validate using multiple solvents or temperatures to assess conformational effects.
  • For crystallographic anomalies , use WinGX to re-examine refinement parameters, check for twinning via SHELXD, or reprocess raw diffraction data to correct absorption or scaling errors .
  • Reference high-resolution databases like NIST Chemistry WebBook for benchmark spectral data .

Q. What computational strategies are effective for studying this compound’s electronic and nonlinear optical properties?

  • Methodological Answer :

  • Employ quantum chemical models (e.g., DFT with B3LYP/6-311++G(d,p) basis sets) to calculate:
  • HOMO-LUMO gaps for reactivity predictions.
  • Hyperpolarizability (β) for nonlinear optical behavior .
  • Use software like Gaussian or ORCA to simulate UV-Vis spectra and compare with experimental results.

Q. How can experimental design limitations impact data generalizability in studies involving this compound?

  • Methodological Answer :

  • Sample variability : Replicate experiments across multiple batches to account for synthetic impurities. Use statistical tools (e.g., ANOVA) to quantify batch effects.
  • Degradation : Stabilize samples via continuous cooling (e.g., −20°C storage) to minimize organic decomposition during prolonged assays .
  • High-throughput workflows : Integrate automated pipelines for crystallographic phasing (SHELXC/D/E) or spectroscopic analysis to reduce human error .

Q. What are best practices for analyzing crystal packing and intermolecular interactions?

  • Methodological Answer :

  • Use Mercury (CCDC) or CrystalExplorer to visualize packing motifs and quantify interaction energies (e.g., hydrogen bonds, π-π stacking).
  • Generate Hirshfeld surfaces to map close contacts and assess crystal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.